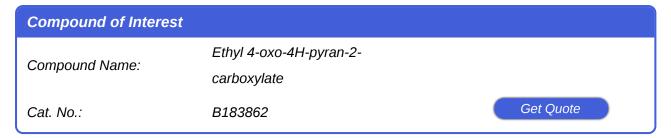




Crystal structure analysis of Ethyl 4-oxo-4Hpyran-2-carboxylate

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An In-depth Technical Guide on the Crystal Structure Analysis of **Ethyl 4-oxo-4H-pyran-2-carboxylate**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-oxo-4H-pyran-2-carboxylate, also known as "ethyl comanate," is a simple heterocyclic compound first described in the 19th century.[1][2] Its synthesis is typically achieved through the thermal decarboxylation of monoethyl chelidonate.[1][2] While it has been of interest for synthesizing various fused-ring heterocyclic systems, a detailed analysis of its three-dimensional structure was not available until recently.[1][2] This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of Ethyl 4-oxo-4H-pyran-2-carboxylate, detailing the experimental procedures, crystallographic data, and key structural features. The analysis reveals a planar heterocyclic ring and a crystal packing arrangement dominated by weak C-H···O hydrogen bonds, forming distinct double ribbons.[1]

Results and Discussion

The crystal structure of **Ethyl 4-oxo-4H-pyran-2-carboxylate** (C₈H₈O₄) was determined by X-ray diffraction, providing precise insights into its molecular geometry and intermolecular interactions.[1]



Molecular Structure

The analysis confirms the molecular structure of the title compound, featuring a completely planar pyran-4-one ring. The ethyl ester substituent at position 2 is arranged anti to the ring's C–O bond, with a torsion angle of 180.0° for O(1)–C(2)–C(7)–O(7).[1] The dimensions of the heterocyclic ring, including bond lengths and angles, are summarized in Table 2.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of **Ethyl 4-oxo-4H-pyran-2-carboxylate** are organized into "double ribbons."[1] This arrangement is primarily stabilized by weak C-H···O=C hydrogen bonds.[1] These interactions link the molecules, creating a robust, ordered crystalline structure. The specific parameters for these hydrogen bonds are detailed in Table 3.

Data Presentation

The quantitative data from the crystallographic analysis are summarized below for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for **Ethyl 4-oxo-4H-pyran-2-carboxylate**[1]



Parameter	Value	
Chemical Formula	C ₈ H ₈ O ₄	
Formula Weight (g·mol⁻¹)	168.15	
Crystal System	Orthorhombic	
Space Group	Pnma (No. 62)	
Temperature (K)	173	
a (Å)	7.7844(7)	
b (Å)	6.4742(6)	
c (Å)	15.1151(14)	
Volume (ų)	761.77(12)	
Z	4	
Calculated Density (g⋅cm ⁻³)	1.466	
Reflections Collected	4381	
Unique Reflections	763	
R_int	0.0182	
Goodness-of-fit on F ²	1.129	
Final R ₁ [I > $2\sigma(I)$]	0.0313	
wR ₂ (all data)	0.0904	

| CCDC Number | 2240572 |

Table 2: Heterocyclic Ring Dimensions (Å, °)[1]



Bond/Angle	Length (Å) / Angle (°)	
O(1)-C(2)	1.348(2)	
C(2)–C(3)	1.341(2)	
C(3)–C(4)	1.442(2)	
C(4)–C(5)	1.444(2)	
C(5)–C(6)	1.339(2)	
C(6)-O(1)	1.355(2)	
C(6)-O(1)-C(2)	122.99(13)	
O(1)-C(2)-C(3)	121.90(15)	
C(2)-C(3)-C(4)	122.18(15)	
C(3)–C(4)–C(5)	115.1(2)	
C(4)–C(5)–C(6)	121.99(15)	

| C(5)–C(6)–O(1) | 121.21(14) |

Table 3: Hydrogen Bonding Parameters (Å, °)[1]

D-H···A	d(D-H)	d(H···A)	d(D···A)	∠(DHA)
C(5)- H(5)···O(4) ⁱ	0.95	2.45	3.331(2)	154.0
C(8)– H(8A)···O(4) ⁱⁱ	0.98	2.54	3.486(2)	163.0

Symmetry codes: (i) x, y-1, z; (ii) x, 1/2-y, z

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystal structure determination of the title compound.



Synthesis of Ethyl 4H-Pyran-4-one-2-carboxylate

The compound was identified as a higher-boiling component during the large-scale preparation of pyran-4-one.[1] The synthesis of the precursor, chelidonic acid, was performed according to established literature procedures, which involves the base-induced condensation of diethyl oxalate with acetone, followed by acid hydrolysis.[1] Incomplete hydrolysis of the resulting diester led to the formation of a monoester, which, upon thermal decarboxylation, yielded **Ethyl 4-oxo-4H-pyran-2-carboxylate**.[1] The final product was isolated by vacuum distillation, and suitable single crystals for X-ray analysis were obtained directly upon solidification.[1]

X-Ray Structure Determination

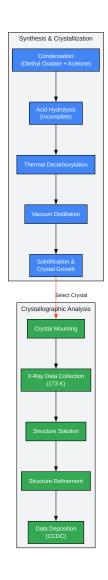
A colourless prism-shaped crystal with dimensions $0.10 \times 0.05 \times 0.05$ mm was selected for analysis.[1]

- Data Collection: X-ray diffraction data were collected at a temperature of 173 K using a Rigaku XtaLAB P200 diffractometer equipped with Mo K α radiation (λ = 0.71073 Å).[1]
- Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages. The final refinement was performed against F² using all unique reflections.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key structural interactions identified in the analysis.

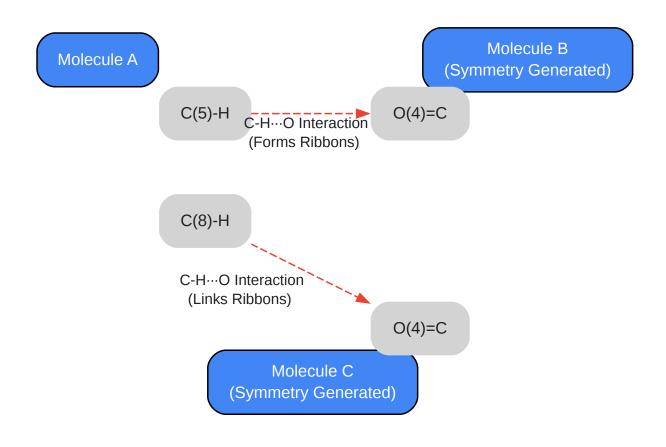




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Caption: Experimental workflow for the synthesis and crystal structure analysis.





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Caption: Logical diagram of key intermolecular C-H···O hydrogen bonds.

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